7-(3-fluorophenyl)-1H-indole
Overview
Description
7-(3-fluorophenyl)-1H-indole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring at the 3rd position and an indole moiety. Indoles are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-fluorophenyl)-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of 3-fluoroaniline with an appropriate indole precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as palladium or copper, and may involve the use of solvents like dimethylformamide or toluene. The reaction conditions, including temperature and reaction time, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
7-(3-fluorophenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the indole ring.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce fully hydrogenated indole derivatives.
Scientific Research Applications
7-(3-fluorophenyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(3-fluorophenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to its target, leading to increased biological activity. The indole moiety may also play a role in the compound’s ability to interact with various biological pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Similar Compounds
7-(3-chlorophenyl)-1H-indole: Similar structure but with a chlorine atom instead of fluorine.
7-(3-bromophenyl)-1H-indole: Contains a bromine atom on the phenyl ring.
7-(3-methylphenyl)-1H-indole: Features a methyl group on the phenyl ring.
Uniqueness
The presence of the fluorine atom in 7-(3-fluorophenyl)-1H-indole imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These characteristics can make it more effective in certain applications compared to its analogs with different substituents.
Biological Activity
7-(3-fluorophenyl)-1H-indole is an organic compound belonging to the indole family, characterized by a fluorine atom on the phenyl ring at the 3rd position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound enhance its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: CHFN
- Molecular Weight: 201.2 g/mol
The presence of the fluorine atom is significant as it influences the compound's lipophilicity and binding affinity to biological targets, which may enhance its pharmacological effects compared to non-fluorinated analogs.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including:
- Inhibition of Anti-apoptotic Proteins: The compound has been observed to downregulate proteins that inhibit apoptosis, thereby promoting cell death in cancerous cells.
- Caspase Activation: It enhances the production of caspases, which are crucial for the execution phase of cell apoptosis. For instance, one study reported a significant increase in caspase-3 levels upon treatment with this compound in colon cancer cell lines (HCT116) .
Compound | IC50 (µg/mL) | Target Cell Line |
---|---|---|
This compound | 6.76 | HCT116 (Colorectal Carcinoma) |
5-Fluorouracil (Control) | 77.15 | HCT116 |
The above table illustrates the potency of this compound compared to a standard chemotherapeutic agent.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may be effective against various bacterial strains, although detailed studies are still required to quantify its efficacy and mechanism of action in this context .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Receptor Binding: The fluorine atom enhances binding affinity to certain receptors, potentially improving therapeutic outcomes.
- Cell Signaling Modulation: The indole structure allows for interactions with various signaling pathways involved in cell growth and apoptosis.
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds and their mechanisms. For instance:
- A study involving similar indole derivatives highlighted their ability to induce cell cycle arrest at the G1/S phase in cancer cells, indicating a potential for therapeutic intervention .
- Molecular docking studies have shown favorable interactions between this compound and proteins involved in cancer progression, suggesting a multi-target action profile .
Properties
IUPAC Name |
7-(3-fluorophenyl)-1H-indole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN/c15-12-5-1-4-11(9-12)13-6-2-3-10-7-8-16-14(10)13/h1-9,16H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQNQRNDNDIYBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC=C3)F)NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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